N,N',N'',N''',N''''-Pentaacetyl chitopentaose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

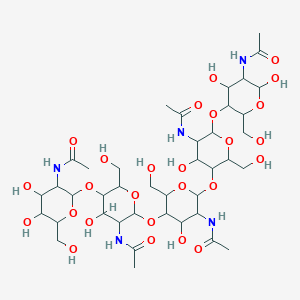

N,N’,N’‘,N’‘’,N’‘’'-Pentaacetyl chitopentaose is a derivative of chitin, a natural polymer found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi. This compound is characterized by the presence of five acetyl groups attached to a chitopentaose backbone, which consists of five N-acetyl-D-glucosamine units. It is known for its high purity and stability, making it a valuable compound in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’,N’‘,N’‘’,N’‘’‘-Pentaacetyl chitopentaose is typically prepared through the controlled acid hydrolysis of chitin. The process involves the use of strong acids, such as hydrochloric acid, under specific conditions to break down chitin into smaller oligosaccharides, including chitopentaose. The resulting chitopentaose is then acetylated using acetic anhydride in the presence of a catalyst, such as pyridine, to obtain N,N’,N’‘,N’‘’,N’‘’'-Pentaacetyl chitopentaose .

Industrial Production Methods

Industrial production of N,N’,N’‘,N’‘’,N’‘’'-Pentaacetyl chitopentaose involves large-scale hydrolysis of chitin using optimized conditions to maximize yield and purity. The process is followed by acetylation using acetic anhydride and a suitable catalyst. The final product is purified through techniques such as membrane separation, adsorption, and ion exchange to ensure high purity and stability .

Chemical Reactions Analysis

Types of Reactions

N,N’,N’‘,N’‘’,N’‘’'-Pentaacetyl chitopentaose undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce N-acetyl-D-glucosamine units.

Oxidation: It can be oxidized to form corresponding oxidized derivatives.

Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using acids or enzymes such as chitinase.

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Substitution: Reagents such as hydroxylamine or hydrazine can be used for substitution reactions.

Major Products Formed

Hydrolysis: Produces N-acetyl-D-glucosamine.

Oxidation: Forms oxidized chitopentaose derivatives.

Substitution: Results in various substituted chitopentaose derivatives.

Scientific Research Applications

N,N',N'',N''',N''''-Pentaacetyl chitopentaose is a pentameric chito-oligosaccharide with several applications in scientific research, biochemical enzyme assays, in vitro diagnostic analysis, and other fields . It is prepared from chitin and is also known as Chitopentaose .

Scientific Research Applications

Nodulation Studies

- Role in Nodulation: this compound is involved in nodulation, the process by which root nodules are formed on leguminous plants by Rhizobium bacteria . These nodules are essential for converting atmospheric nitrogen into ammonia .

- Production and Function: This compound can be produced by NodC, a chito-oligosaccharide synthase, and it acts as a substrate for NodL, an O-acetyltransferase .

- Plant Interaction: this compound binds to plant root lectins, which may promote cell division in the root cortex .

Enzyme Activity Assays

- Glycosidase Inhibition: Chitopentaose, a pentaacetyl derivative of chitohexaose, inhibits the activity of glycosidases .

- Chitinase Activity: It serves as a substrate for chitinases, enzymes that degrade chitin . For instance, it is used in chromatographic assays to study the enzymatic degradation of chitin .

Biochemical and Diagnostic Analysis

- High Purity Reagent: High-purity Pentaacetyl-chitopentaose is utilized in biochemical enzyme assays and in vitro diagnostic analysis .

- Preparation of Chitobiose: It can be used as a biocatalyst for preparing N,N'-diacetyl-β-d-chitobiose, which has shown potential in alleviating metabolic dysfunction associated with type 2 diabetes .

Other Applications

- Inhibition of Nitric Oxide Production: Penta-N-acetylchitopentaose, along with chitin and chitosan, inhibits nitric oxide production in LPS-activated RAW 264.7 macrophages .

- Bioactive Component Extraction: Chitin oligosaccharides can be utilized in the bioconversion of chitin materials and the bio-extraction of bioactive components from chitin-rich plants or microorganisms .

- Responsive Antibacterial Activity: Antibacterial materials with responsive antibacterial activity, anti-biofilm formation, and the formation of antibacterial polymeric films are areas where this compound may find potential applications .

Mechanism of Action

The mechanism of action of N,N’,N’‘,N’‘’,N’‘’'-Pentaacetyl chitopentaose involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to induce mitochondrial-mediated apoptosis and suppress protective autophagy in hepatocellular carcinoma cells. This is achieved by decreasing mitochondrial membrane potential, releasing cytochrome c into the cytoplasm, and activating caspases, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Chitotriose: Consists of three N-acetyl-D-glucosamine units.

Chitotetraose: Consists of four N-acetyl-D-glucosamine units.

Chitohexaose: Consists of six N-acetyl-D-glucosamine units.

Uniqueness

N,N’,N’‘,N’‘’,N’‘’'-Pentaacetyl chitopentaose is unique due to its specific degree of polymerization (five N-acetyl-D-glucosamine units) and the presence of five acetyl groups, which confer distinct chemical and biological properties. Its high stability and purity make it particularly valuable for research and industrial applications .

Properties

IUPAC Name |

N-[5-[3-acetamido-5-[3-acetamido-5-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H67N5O26/c1-11(51)41-21-28(58)32(17(7-47)63-36(21)62)68-38-23(43-13(3)53)30(60)34(19(9-49)65-38)70-40-25(45-15(5)55)31(61)35(20(10-50)67-40)71-39-24(44-14(4)54)29(59)33(18(8-48)66-39)69-37-22(42-12(2)52)27(57)26(56)16(6-46)64-37/h16-40,46-50,56-62H,6-10H2,1-5H3,(H,41,51)(H,42,52)(H,43,53)(H,44,54)(H,45,55) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBKTWJIYTYFBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H67N5O26 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1034.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.